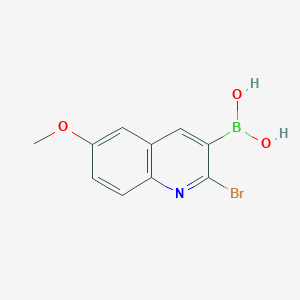

(2-Bromo-6-methoxyquinolin-3-yl)boronic acid

Descripción general

Descripción

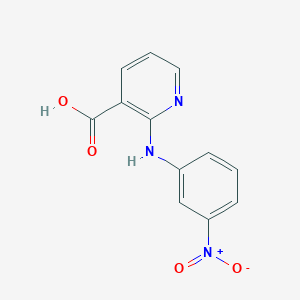

“(2-Bromo-6-methoxyquinolin-3-yl)boronic acid” is a chemical compound with the molecular formula C10H9BBrNO3 . It is also known by other names such as “(2-Methoxy-3-quinolinyl)boronic acid” and "2-Methoxyquinoline-3-boronic acid" .

Synthesis Analysis

The synthesis of boronic acids like “this compound” often involves the electrophilic trapping of an organometallic reagent with a boric ester . The Suzuki–Miyaura coupling reaction is a commonly used method for the synthesis of boronic acids . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Molecular Structure Analysis

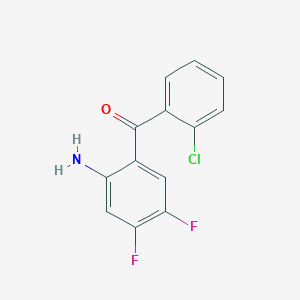

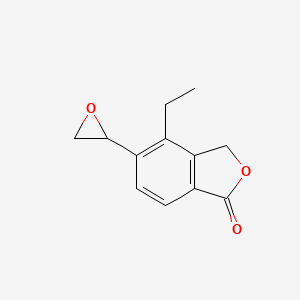

The molecular structure of “this compound” consists of a quinoline ring substituted with a bromo group at the 2-position, a methoxy group at the 6-position, and a boronic acid group at the 3-position .Chemical Reactions Analysis

Boronic acids like “this compound” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of boronic acids with other organic compounds in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 203.002 Da and a monoisotopic mass of 203.075378 Da .Mecanismo De Acción

The mechanism of action of boronic acids in Suzuki–Miyaura coupling reactions involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic acid group is transferred from boron to palladium .

Direcciones Futuras

The future directions for the research and application of boronic acids like “(2-Bromo-6-methoxyquinolin-3-yl)boronic acid” could involve the development of more efficient and environmentally friendly synthesis methods . Additionally, the use of boronic acids in new types of chemical reactions and the exploration of their potential applications in various fields such as medicinal chemistry and materials science could be areas of future research .

Propiedades

Número CAS |

1026203-33-7 |

|---|---|

Fórmula molecular |

C10H9BBrNO3 |

Peso molecular |

281.90 g/mol |

Nombre IUPAC |

(2-bromo-6-methoxyquinolin-3-yl)boronic acid |

InChI |

InChI=1S/C10H9BBrNO3/c1-16-7-2-3-9-6(4-7)5-8(11(14)15)10(12)13-9/h2-5,14-15H,1H3 |

Clave InChI |

OSMKMTDCBZKVIB-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CC2=C(C=CC(=C2)OC)N=C1Br)(O)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B8706404.png)